叠氮乙基-SS-乙基叠氮

描述

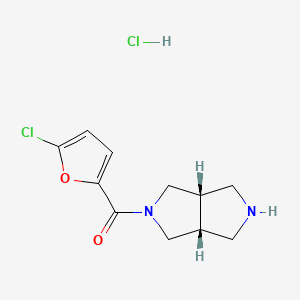

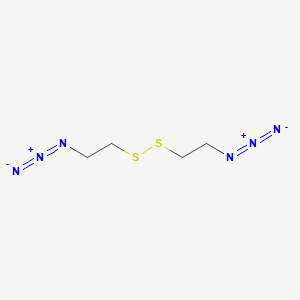

Azidoethyl-SS-ethylazide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azidoethyl-SS-ethylazide is used in the synthesis of antibody-drug conjugates (ADCs). It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular formula of Azidoethyl-SS-ethylazide is C4H8N6S2. It has a molecular weight of 204.3 g/mol .Chemical Reactions Analysis

Azidoethyl-SS-ethylazide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

Azidoethyl-SS-ethylazide has a molecular weight of 204.3 g/mol. It has a molecular formula of C4H8N6S2 . It has a topological polar surface area of 79.3 Ų .科学研究应用

药物递送研究

叠氮乙基-SS-乙基叠氮是一种优越的化合物,旨在促进研究并加速药物递送研究中的科学发现 {svg_1}. 它用于推动药物递送研究的发展,为开发更有效和靶向的治疗策略提供平台 {svg_2}.

抗体药物偶联物 (ADC) 的合成

叠氮乙基-SS-乙基叠氮是一种可裂解的 ADC 连接体,用于合成抗体药物偶联物 (ADC) {svg_3}. ADC 是一类生物制药,旨在作为治疗癌症的靶向疗法 {svg_4}. 它们是复杂的分子,由与生物活性细胞毒 (抗癌) 载荷或药物连接的抗体组成 {svg_5}.

点击化学试剂

叠氮乙基-SS-乙基叠氮是一种点击化学试剂 {svg_6}. 它包含一个叠氮基团,并且可以与含有炔基的分子进行铜催化叠氮-炔环加成反应 (CuAAc) {svg_7}. 这使其成为生物偶联领域中的一种宝贵工具,特别是在开发新型生物材料和治疗剂方面 {svg_8}.

应变促进的炔-叠氮环加成 (SPAAC)

叠氮乙基-SS-乙基叠氮还可以与含有 DBCO 或 BCN 基团的分子进行应变促进的炔-叠氮环加成 (SPAAC) {svg_9}. SPAAC 是一种点击化学,该术语用于描述各种高产率反应,这些反应易于执行、范围广、仅产生可以通过不经色谱法去除的副产物、立体专一、易于分析,并且可以在易于去除或良性的溶剂中进行 {svg_10}.

点击化学中的交联剂

叠氮乙基-SS-乙基叠氮是一种可用于点击化学的交联剂 {svg_11}. 它包含一个可裂解的二硫键和叠氮基团,可以实现点击化学 {svg_12}. 这使其成为生物偶联领域中的一种宝贵工具,特别是在开发新型生物材料和治疗剂方面 {svg_13}.

二硫键可裂解连接体的促进剂

叠氮乙基-SS-乙基叠氮是一种二硫键可裂解连接体 {svg_14}. 这意味着它可以用来创建一个可以在特定条件下断裂的键,从而允许以受控方式释放药物或其他分子 {svg_15}.

作用机制

Target of Action

Azidoethyl-SS-ethylazide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .

Mode of Action

Azidoethyl-SS-ethylazide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents . In addition to CuAAc, Azidoethyl-SS-ethylazide can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

As a cleavable adc linker, it plays a crucial role in the mechanism of action of adcs . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . The ADCs can bind to antigens on the surface of cancer cells and be internalized, leading to the release of the cytotoxic drug .

Result of Action

The result of Azidoethyl-SS-ethylazide’s action is the formation of ADCs . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through the ADC linker . This allows the cytotoxic drug to be specifically delivered to target cells, thereby reducing the impact on healthy cells .

安全和危害

未来方向

属性

IUPAC Name |

1-azido-2-(2-azidoethyldisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6S2/c5-9-7-1-3-11-12-4-2-8-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKSDZXTWAVSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)

![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)

![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)

![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)